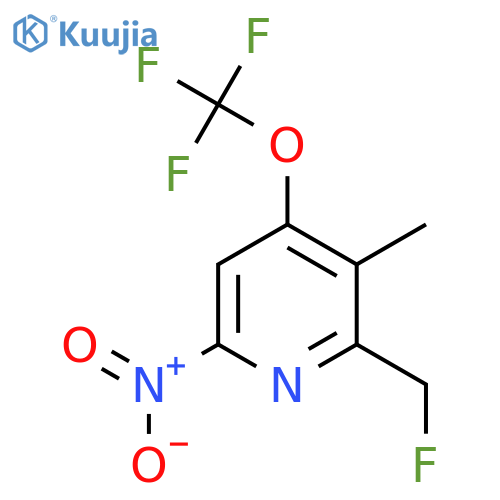

Cas no 1805101-45-4 (2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6F4N2O3/c1-4-5(3-9)13-7(14(15)16)2-6(4)17-8(10,11)12/h2H,3H2,1H3

- InChIKey: OTOHQPINCMRICC-UHFFFAOYSA-N

- ほほえんだ: FCC1C(C)=C(C=C([N+](=O)[O-])N=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 67.9

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081965-1g |

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine |

1805101-45-4 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

4. Caper tea

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

Comprehensive Guide to 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805101-45-4)

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805101-45-4) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the nitro-substituted pyridine family, characterized by its unique trifluoromethoxy and fluoromethyl functional groups, which contribute to its distinct chemical properties and potential applications. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, crop protection, and material science.

The molecular structure of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine features a pyridine ring substituted with a nitro group at the 6-position, a methyl group at the 3-position, a fluoromethyl group at the 2-position, and a trifluoromethoxy group at the 4-position. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, traits highly sought after in modern pharmaceutical development.

One of the most searched topics related to this compound is its role in agrochemical formulations. The nitro group and trifluoromethoxy moiety are known to enhance the bioactivity of pesticides and herbicides. Recent studies suggest that derivatives of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine may exhibit promising insecticidal or fungicidal properties, aligning with the growing demand for eco-friendly crop protection solutions. This has led to increased interest from agrochemical companies exploring novel fluorine-containing active ingredients.

In the pharmaceutical sector, fluorinated pyridines like this compound are pivotal in designing targeted therapies. The fluoromethyl group can serve as a bioisostere for other functional groups, potentially improving drug potency and selectivity. Researchers investigating CNS drugs or anti-inflammatory agents often explore such fluorinated scaffolds due to their ability to cross the blood-brain barrier and modulate biological targets. The compound's CAS No. 1805101-45-4 is frequently cited in patent literature related to these applications.

The synthesis of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine typically involves multi-step heterocyclic chemistry approaches. Key challenges include the selective introduction of the fluoromethyl group and the trifluoromethoxy substituent, which often require specialized fluorination reagents or catalysts. Recent advances in flow chemistry and catalytic fluorination have made the production of such compounds more efficient, addressing a common query among synthetic chemists about scalable preparation methods.

From a material science perspective, this pyridine derivative's electron-withdrawing groups make it interesting for developing organic electronic materials. The nitro and trifluoromethoxy groups can influence the compound's electronic properties, potentially making it useful in OLEDs or organic semiconductors. This application aligns with current trends in green technology and sustainable materials, topics that frequently appear in scientific searches.

Quality control and analytical characterization of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine require advanced techniques like HPLC, NMR, and mass spectrometry. The compound's stability under various conditions is another area of interest, with researchers often inquiring about optimal storage conditions (typically anhydrous, at low temperatures) to maintain its integrity. These practical considerations are crucial for laboratories working with this specialty chemical.

The market for fluorinated pyridine derivatives has seen steady growth, driven by demand from the pharmaceutical and agrochemical sectors. While CAS 1805101-45-4 remains a research-stage compound, its structural features make it a promising candidate for further development. Industry analysts tracking fluorine chemistry trends often highlight such molecules as potential building blocks for next-generation bioactive compounds.

Environmental and safety assessments of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine are essential considerations. While not classified as hazardous under standard regulations, proper handling procedures should be followed, as with all nitroaromatic compounds. This aspect addresses common queries from EHS (Environment, Health, and Safety) professionals evaluating new chemical entities.

Future research directions for this compound may explore its potential in medicinal chemistry as a scaffold for kinase inhibitors or GPCR modulators. The growing interest in fluorine in drug design suggests that 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine and its derivatives will continue to be valuable tools in chemical biology and drug discovery programs worldwide.

1805101-45-4 (2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine) 関連製品

- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)

- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 54054-85-2(1-(3-Nitrophenyl)piperazine)

- 2150274-04-5(2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)

- 902521-00-0(2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

- 1326845-28-6(6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine)

- 2229199-55-5(1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)

- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)